Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-

Description

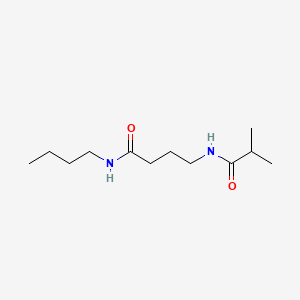

Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- (hereafter referred to as the "target compound") is a substituted butanamide derivative characterized by a butanamide backbone with a N-butyl group at the primary amide nitrogen and a 4-((2-methyl-1-oxopropyl)amino) substituent. The compound is structurally related to intermediates in pharmaceutical synthesis and agrochemical derivatives, though its specific applications remain understudied .

Properties

CAS No. |

82024-05-3 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

N-butyl-4-(2-methylpropanoylamino)butanamide |

InChI |

InChI=1S/C12H24N2O2/c1-4-5-8-13-11(15)7-6-9-14-12(16)10(2)3/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16) |

InChI Key |

BYEOZUIBVOZOQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CCCNC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

The core butanamide structure with the N-butyl substituent is commonly prepared by:

- Amidation of butanoic acid derivatives with n-butylamine under dehydrating conditions or using coupling reagents.

- Alternatively, acyl chloride or anhydride intermediates of butanoic acid can be reacted with n-butylamine to yield the N-butylbutanamide.

This step is well-established in organic synthesis and can be optimized for yield and purity by controlling temperature, solvent, and stoichiometry.

Functionalization with 2-Methyl-1-oxopropyl Group

The key functionalization involves attaching the 2-methyl-1-oxopropyl group to the amino substituent at the 4-position. This can be achieved by:

- Acylation of the 4-amino group with 2-methyl-1-oxopropanoyl chloride or an activated ester.

- Reductive amination of the 4-amino group with 2-methyl-1-oxopropanal (an aldehyde), followed by reduction to stabilize the amine linkage.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidation | Butanoic acid derivative + n-butylamine | Dichloromethane, THF | 0–25 °C | 2–4 hours | 80–90 | Use of coupling agents (e.g., EDC, DCC) improves yield and purity |

| Introduction of 4-amino group | Nucleophilic substitution or reductive amination | Polar aprotic solvents | 25–60 °C | 3–6 hours | 70–85 | Reductive amination preferred for selectivity |

| Acylation/Functionalization | 2-methyl-1-oxopropanoyl chloride or aldehyde + base | Isopropanol, DMF | 25–50 °C | 2–6 hours | 70–80 | Base choice critical; organic bases like diisopropylethylamine favored |

| Purification | Precipitation, chromatography | n-Hexane, isopropanol | Ambient | Variable | — | Chromatography removes diastereomers and impurities; final purity >99% achievable |

Analytical and Purification Considerations

- The product often exists as a diastereomeric mixture ; ratios can vary from 3:1 to 4:1 depending on solvent and conditions.

- Impurities such as desfluoro or difluoro analogs (in related compounds) are minimized by optimized reaction conditions and purification steps.

- Purity is confirmed by HPLC, NMR, and mass spectrometry .

- Removal of solvents and byproducts is typically done under reduced pressure and controlled temperature to avoid decomposition.

Research Findings and Advances

- Recent advances in micro-flow synthesis and rapid reaction optimization have been reported for related β-amino acid derivatives, which could be adapted for this compound to improve reaction control and scalability.

- Use of polar aprotic solvents like DMF can increase impurity formation; switching to alcohol solvents such as isopropanol reduces impurities and improves yield.

- Bases such as sodium carbonate and diisopropylethylamine provide efficient catalysis with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted butanamides.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of butanamide compounds exhibit significant anticancer activities. For instance, studies have shown that certain butanamide derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The structure-activity relationship (SAR) studies of these compounds suggest that modifications in the side chains can enhance their efficacy against specific cancer types. Notably, compounds with specific amino acid linkers have demonstrated potent antiproliferative effects while maintaining low toxicity to non-cancerous cells .

Anti-inflammatory Effects

Another notable application of butanamide derivatives is their anti-inflammatory properties. A study synthesized benzoxazole derivatives containing a butanamide moiety and evaluated their effects on inflammatory cytokines such as IL-1β and IL-6. The results showed that these compounds could significantly reduce the mRNA expression of these cytokines in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Breast Cancer Treatment

A comprehensive study focused on a series of butanamide derivatives demonstrated their effectiveness against triple-negative breast cancer (TNBC). The compounds were evaluated for their ability to inhibit tumor growth in xenograft models, showcasing promising results that warrant further investigation for clinical applications .

Inhibition of Inflammatory Cytokines

In another case study involving LPS-induced inflammation models, several butanamide derivatives were tested for their ability to suppress inflammatory responses. The results indicated a significant reduction in pro-inflammatory cytokines without hepatotoxicity, suggesting a favorable safety profile for potential therapeutic use .

Summary of Findings

The applications of Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- span across various therapeutic areas, primarily focusing on anticancer and anti-inflammatory properties. The ongoing research into its derivatives continues to reveal new insights into their mechanisms of action and potential clinical uses.

| Property | Details |

|---|---|

| Chemical Structure | Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- |

| Anticancer Activity | Effective against breast cancer cell lines; low toxicity to non-cancerous cells |

| Anti-inflammatory Activity | Reduces IL-1β and IL-6 expression; potential for treating inflammatory diseases |

| Synthesis Techniques | Mitsunobu coupling; hydrolysis; various amino acid linkers |

Mechanism of Action

The mechanism of action of Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several butanamide derivatives. Below is a detailed comparison based on substituent groups, synthesis routes, and functional properties.

Structural Comparison

Physicochemical and Functional Properties

- Polarity: The target compound’s 2-methyl-1-oxopropyl group increases polarity compared to purely alkyl-substituted analogs (e.g., CM 40417). This may enhance solubility in polar solvents like ethanol or DMSO.

- Thermal Stability : Substituted butanamides degrade at temperatures >200°C, with stability influenced by substituent bulkiness (e.g., dipropyl groups in 82023-79-8 reduce reactivity) .

Biological Activity

Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-, is an organic compound with the molecular formula C13H19N3O and a molecular weight of approximately 228.34 g/mol. Its structure features a butanamide backbone, which is significant for its biological activity due to the presence of a carbonyl group adjacent to a nitrogen atom. This structural configuration allows for various chemical interactions that can influence its pharmacological properties.

Structural Characteristics

The compound's structure can be analyzed as follows:

| Component | Description |

|---|---|

| Backbone | Butanamide |

| Substituent | N-butyl and 2-methyl-1-oxopropyl amino group |

| Functional Groups | Carbonyl (C=O), Amine (NH) |

The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Potential Biological Activities:

- Anti-inflammatory Effects : Compounds with amide linkages have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, suggesting that Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- may have similar effects.

- Analgesic Properties : The structural characteristics may align with known analgesics, indicating potential pain-relieving effects.

- Neuroprotective Effects : Similar compounds have been studied for their ability to protect neuronal cells from damage.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butyramide | C4H9NO | Shorter carbon chain; simpler structure |

| N-butylacetamide | C6H13NO | Contains acetyl group; used in pharmaceuticals |

| Fentanyl | C22H28N2O | Highly potent analgesic; structural analogs studied |

The comparison highlights the unique combination of a butanamide backbone and branched alkyl substituents in Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-, which may confer distinct biological activities not present in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds with similar moieties:

- A study published in Molecules examined novel benzoxazoles containing 4-amino-butanamide moieties and found that specific derivatives exhibited potent inhibition of IL-1β and IL-6 mRNA expression in vitro . This suggests that Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- could potentially exert similar anti-inflammatory effects.

- Another investigation into alpha helix mimetic compositions indicated that compounds interacting with the CBP pathway could be effective in treating cancer . Given the structural similarities to known bioactive compounds, Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- might also engage in such interactions.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- is crucial for its development as a therapeutic agent. The interactions involving its amide bond may influence absorption, distribution, metabolism, and excretion (ADME) parameters:

Key Considerations:

- Absorption : The lipophilicity imparted by the butyl group may enhance membrane permeability.

- Metabolism : The carbonyl group is susceptible to enzymatic hydrolysis, which could affect metabolic stability.

- Excretion : Understanding how this compound is processed by renal pathways will be vital for assessing toxicity and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-, and how can structural purity be validated?

- Methodology : The compound can be synthesized via multi-step reactions, such as ring-opening chlorination followed by alkylation or amidation. For example, γ-butyrolactone derivatives are often used as precursors for ring-opening reactions with alkylamines (e.g., N-butyl-4-chlorobutanamide intermediates) . Structural validation requires 1H/13C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. Purity can be assessed via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and UV detection at 254 nm .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffers at pH 3, 7, and 9 at 40°C, 60°C, and 25°C (control). Monitor degradation via LC-MS over 30 days. Compare retention times and fragmentation patterns to identify hydrolytic or oxidative byproducts. Use Arrhenius equation modeling to predict shelf life under standard storage conditions .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

- Methodology :

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- UV-Vis : Detect π→π* transitions in aromatic or conjugated systems (λmax ~250–300 nm) .

- NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the butyl chain and methyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

- Methodology : Perform interlaboratory reproducibility tests using standardized protocols (e.g., identical solvent systems and NMR field strengths). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Use computational tools like DFT-based NMR chemical shift predictions to validate experimental data .

Q. What experimental designs are optimal for studying its reaction mechanisms with nucleophiles or electrophiles?

- Methodology : Employ stopped-flow kinetics to monitor rapid reactions. For example, track the acylation of amines by this compound using UV-Vis or fluorescence probes. Apply Hammett plots to correlate substituent effects with reaction rates. For complex pathways, use isotopic labeling (²H/¹³C) and NMR kinetic experiments .

Q. How can computational modeling enhance understanding of its interactions with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities with enzymes like serine hydrolases. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Compare predicted ADMET properties (e.g., logP, bioavailability) with experimental Caco-2 permeability assays .

Q. What strategies mitigate interference from byproducts in quantitative analysis?

- Methodology : Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents (e.g., Oasis HLB) to isolate the target compound. Apply tandem MS/MS with multiple reaction monitoring (MRM) to enhance specificity. Validate recovery rates (≥85%) and matrix effects (CV <15%) in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.